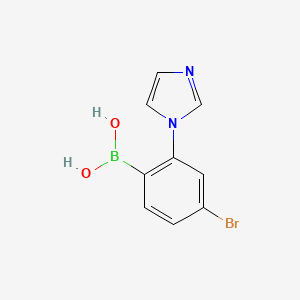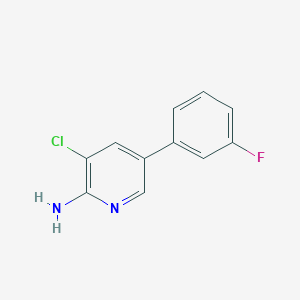
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2-(piperidin-1-yl)pyridin-4-yl)boronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that features a pyridine ring substituted with a piperidine group and a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.
Boronate Ester Formation: The boronate ester group is introduced through a reaction between the pyridine derivative and bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the piperidine group, resulting in the formation of partially or fully reduced products.
Substitution: The boronate ester group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it can react with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium(II) acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridine or piperidine derivatives.
Substitution: New carbon-carbon bonded products, such as biaryl compounds.
科学的研究の応用
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.
類似化合物との比較
Similar Compounds
2-(1-Piperidinyl)pyridine: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the piperidine group, which may affect its reactivity and applications.
2-(1-Piperidinyl)-4-bromopyridine: Contains a bromine atom instead of the boronate ester group, making it suitable for different types of reactions.
Uniqueness
2-(1-Piperidinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the piperidine and boronate ester groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research.
特性
分子式 |
C16H27BN2O3 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC名 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(2-piperidin-1-ylpyridin-4-yl)borinic acid |
InChI |
InChI=1S/C16H27BN2O3/c1-15(2,20)16(3,4)22-17(21)13-8-9-18-14(12-13)19-10-6-5-7-11-19/h8-9,12,20-21H,5-7,10-11H2,1-4H3 |
InChIキー |
ZVLWMKIUOZZFLJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)N2CCCCC2)(O)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


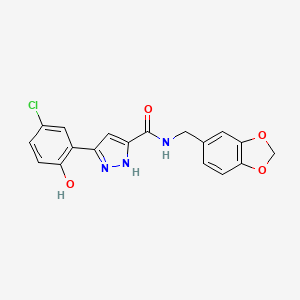
![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
![3'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14083732.png)
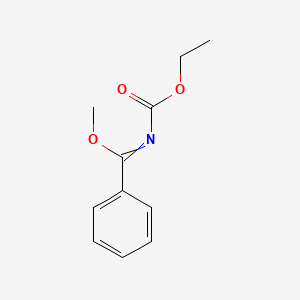
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)barium [Ba(FOD)2]](/img/structure/B14083745.png)

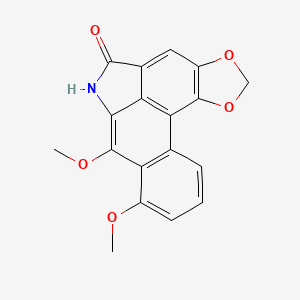
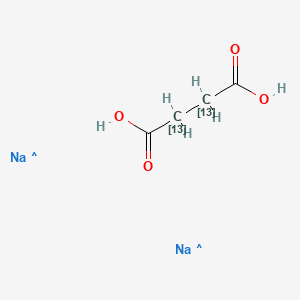
![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![7-Fluoro-1-(3-hydroxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083773.png)


